

absorption, distribution, metabolism, and excretion (ADME) studies of fluxapyroxad

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An In-depth Technical Guide to the ADME of Fluxapyroxad

Introduction

Fluxapyroxad, a second-generation carboxamide fungicide, is a potent inhibitor of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1] This mode of action disrupts fungal energy production and the synthesis of essential cellular components, thereby inhibiting spore germination, germ tube formation, and mycelial growth.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of **fluxapyroxad** is critical for assessing its safety and risk to non-target organisms, including humans. This guide provides a detailed technical overview of the ADME properties of **fluxapyroxad**, compiled from toxicological and pharmacokinetic studies, primarily in rat models.

Absorption

Studies in rats indicate that **fluxapyroxad** is rapidly and moderately well absorbed from the gastrointestinal tract following oral administration.

• Oral Absorption: The extent of absorption is estimated to be between 65% and 80% of the administered dose. This rate appears to be independent of the dose level or the sex of the animal.[2]



- Time to Maximum Concentration (Tmax): The time to reach peak plasma concentrations is dose-dependent. In rats, Tmax was observed at 1 hour for a low dose (5 mg/kg bw), 8 hours for a mid-dose (50 mg/kg bw), and 24 hours for a high dose (500 mg/kg bw).[2][3]
- Dermal Absorption: An in vivo rat study identified a dermal absorption factor of 8.4%, indicating low absorption through the skin.[3]

Table 1: Pharmacokinetic Parameters for Absorption in

Rats

Parameter	Value	Species	Study Notes
Oral Absorption Rate	65 - 80%	Rat	Independent of dose and sex.[2]
Dermal Absorption Rate	8.4%	Rat	In vivo study.[3]
Tmax (Low Dose)	~1 hour	Rat	5 mg/kg bw oral dose. [2][3]
Tmax (Mid Dose)	~8 hours	Rat	50 mg/kg bw oral dose.[2]
Tmax (High Dose)	~24 hours	Rat	500 mg/kg bw oral dose.[2][3]
Cmax (Low Dose)	1.85 / 1.57 μg Eq/g (M/F)	Rat	5 mg/kg bw oral dose. [3]
Cmax (High Dose)	65.31 / 66.08 μg Eq/g (M/F)	Rat	500 mg/kg bw oral dose.[3]

Distribution

Following absorption, **fluxapyroxad** is widely distributed throughout the body. However, there is no evidence of significant accumulation in tissues.

• Tissue Distribution: The highest concentrations of radioactivity have been consistently found in the liver, thyroid, and adrenal glands.[1][2] The gastrointestinal tract and its contents also



show high concentrations.

Residue Levels: Very little fluxapyroxad was retained in tissues 7 days after dosing, indicating efficient clearance.
In lactating goats, fluxapyroxad was a major residue in milk, muscle, and fat, but a minor component in the liver and kidney.

Table 2: Tissue Distribution of Fluxapyroxad in Rats

Tissue	Relative Concentration	Species	Study Notes
Liver	High	Rat	[1][2][3]
Thyroid	High	Rat	[1][2][3]
Adrenals	High	Rat	[1][2]
Kidneys	Moderate	Rat	[1][2]
Fat	High (in goats)	Goat	[2]
Milk	High (in goats)	Goat	[2]

Metabolism

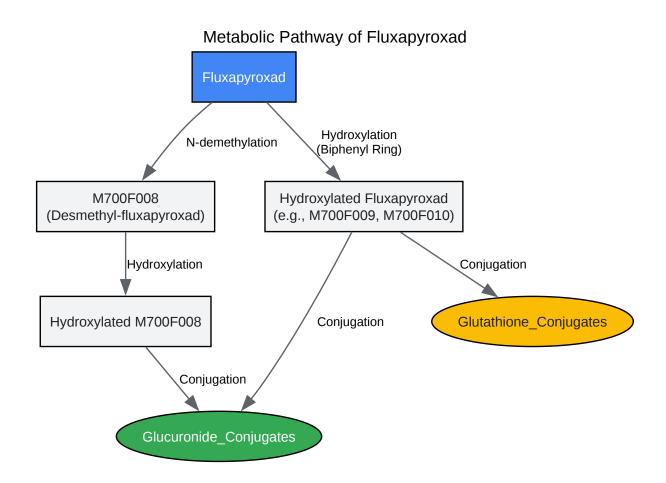
Fluxapyroxad undergoes extensive metabolism in rats, yielding approximately 50 different metabolites.[2] The biotransformation occurs primarily through two main pathways, without cleavage of the central carboxamide bond.[1][2]

The primary metabolic reactions are:

- N-demethylation: Occurs at the pyrazole ring, leading to metabolites like M700F008.[1][2]
- Hydroxylation: Primarily on the biphenyl ring system.[1][2]
- Fluorine Loss: Replacement of a fluorine atom on the biphenyl ring, presumably by a hydroxyl group.[2]
- Conjugation: The hydroxylated metabolites are subsequently conjugated with glucuronic acid or glutathione.[1][2]



The plant metabolite M700F048 follows a similar metabolic route to **fluxapyroxad**, degrading to the common metabolite M700F008, followed by hydroxylation and conjugation.



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Fig. 1: Simplified metabolic pathway of **fluxapyroxad** in rats.

Excretion

Excretion of **fluxapyroxad** and its metabolites is rapid and occurs primarily through the faeces.

- Primary Route: Faecal excretion is the main route of elimination in rats.[2]
- Excretion Rate: The majority of the administered dose (61-83%) is excreted within 48 hours of dosing.[2]



- Biliary Excretion: Studies involving bile duct cannulation in rats confirmed that bile is a major route of excretion, contributing significantly to the faecal output.
- Excretion Balance: In rats, approximately 70-85% of the dose is excreted in the faeces (with 30-54% from bile), and a smaller portion, 8-17%, is found in the urine.[2] There are no significant sex-related differences in the excretion pattern.[2]

Table 3: Excretion of Fluxapyroxad in Rats (within 48

hours)

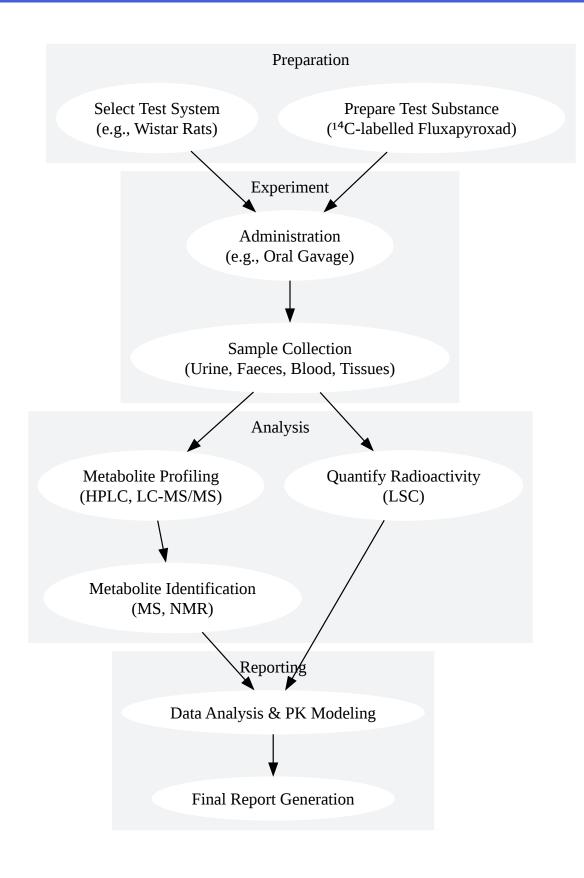
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Excretion Route	Percentage of Administered Dose	Species		
Total Excreted	61 - 83%	Rat		
Faeces	70 - 85%	Rat		
Urine	8 - 17%	Rat		
Biliary (component of faecal)	30 - 54%	Rat		

Experimental Protocols

The ADME data for **fluxapyroxad** has been generated through a series of standardized toxicological studies, typically conducted in compliance with Good Laboratory Practice (GLP). [2]

General Workflow for an ADME Study```dot





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Fig. 3: Logical flow of ADME processes for fluxapyroxad.



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